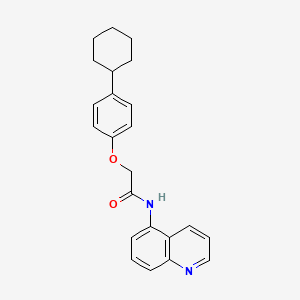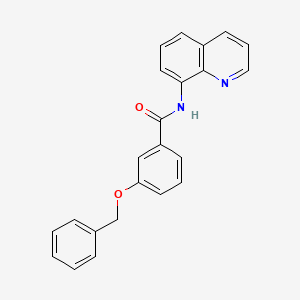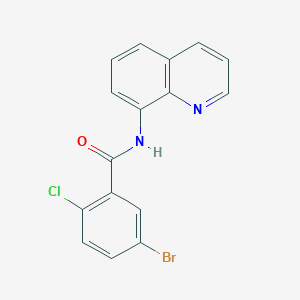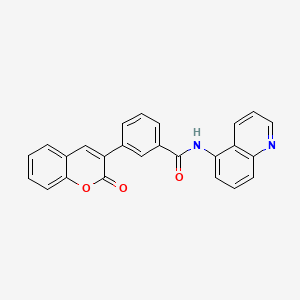
2-(4-cyclohexylphenoxy)-N-5-quinolinylacetamide
Overview
Description
2-(4-cyclohexylphenoxy)-N-5-quinolinylacetamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by the pharmaceutical company Chiron Corporation and is now commercially available from various sources. CHIR-99021 has been shown to have a wide range of applications in the fields of stem cell research, cancer research, and neuroscience.
Mechanism of Action
2-(4-cyclohexylphenoxy)-N-5-quinolinylacetamide is a selective inhibitor of GSK-3 which is a serine/threonine protein kinase that regulates a wide range of cellular processes such as glycogen metabolism, cell cycle progression, and gene expression. GSK-3 has two isoforms, GSK-3α and GSK-3β, which have overlapping but distinct functions. 2-(4-cyclohexylphenoxy)-N-5-quinolinylacetamide inhibits both isoforms of GSK-3 by binding to the ATP-binding site and preventing phosphorylation of its substrates.
Biochemical and Physiological Effects:
The inhibition of GSK-3 by 2-(4-cyclohexylphenoxy)-N-5-quinolinylacetamide has been shown to have various biochemical and physiological effects. It enhances the activity of the Wnt/β-catenin signaling pathway which is crucial for stem cell self-renewal and differentiation. It also promotes the survival of neurons by increasing the expression of anti-apoptotic genes. In addition, 2-(4-cyclohexylphenoxy)-N-5-quinolinylacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-cyclohexylphenoxy)-N-5-quinolinylacetamide is its high selectivity for GSK-3 which reduces the off-target effects. It is also stable and can be easily synthesized in large quantities. However, 2-(4-cyclohexylphenoxy)-N-5-quinolinylacetamide has a short half-life and needs to be added to the culture medium frequently. In addition, it is relatively expensive compared to other inhibitors of GSK-3.
Future Directions
There are several future directions for the use of 2-(4-cyclohexylphenoxy)-N-5-quinolinylacetamide in scientific research. One potential application is in the field of regenerative medicine where it can be used to enhance the differentiation of stem cells into specific cell types for transplantation. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease where GSK-3 has been implicated in the pathogenesis. Finally, 2-(4-cyclohexylphenoxy)-N-5-quinolinylacetamide can be used in combination with other inhibitors of GSK-3 to enhance its efficacy and reduce the side effects.
Scientific Research Applications
2-(4-cyclohexylphenoxy)-N-5-quinolinylacetamide has been extensively used in stem cell research as an inhibitor of glycogen synthase kinase-3 (GSK-3) which plays a crucial role in the regulation of stem cell fate. It has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. In addition, 2-(4-cyclohexylphenoxy)-N-5-quinolinylacetamide has been used to generate various cell types from stem cells such as neurons, cardiomyocytes, and hepatocytes.
properties
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-quinolin-5-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-23(25-22-10-4-9-21-20(22)8-5-15-24-21)16-27-19-13-11-18(12-14-19)17-6-2-1-3-7-17/h4-5,8-15,17H,1-3,6-7,16H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAHHMJCYHWFIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3498209.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B3498212.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3498224.png)
![2-bromo-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B3498233.png)
![1-[3-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B3498235.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-iodobenzamide](/img/structure/B3498238.png)
![2-bromo-N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3498240.png)
![3-iodo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3498247.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3498252.png)


![2-(2-chlorophenoxy)-N-[3-chloro-2-(1-piperidinyl)phenyl]acetamide](/img/structure/B3498289.png)

![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B3498310.png)